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Foreword

The landscape of modern synthetic chemistry is continually shaped by the emergence of
versatile building blocks that enable the construction of complex molecular architectures.
Arylboronic acids, in particular, have risen to prominence as indispensable reagents, largely
due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This
guide focuses on a specific, yet highly promising member of this class: 3-Chloro-2-
hydroxymethylphenylboronic acid. Its unique substitution pattern—featuring a chloro group,
a hydroxymethyl moiety, and a boronic acid function on a phenyl ring—presents a confluence
of reactivity and functionality that is of significant interest to medicinal chemists and materials
scientists. The strategic placement of these groups offers multiple avenues for synthetic
diversification, making it a valuable intermediate in the quest for novel pharmaceuticals and
advanced organic electronic materials. This document serves as a comprehensive technical
resource, consolidating available data and providing expert insights into the chemical
properties and synthetic utility of this important molecule.
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Molecular Profile and Physicochemical Properties

3-Chloro-2-hydroxymethylphenylboronic acid is a trifunctional aromatic compound that
presents as a solid at room temperature. The interplay of its constituent functional groups
dictates its physical and chemical behavior.

Structural and GeneralData

Property Value Source

CAS Number 951655-50-8 [1][2]

Molecular Formula CeHsBCIOs [1][2]

Molecular Weight 172.37 g/mol [11[2]

Purity (typical) >95-98% [3]
Off-white to white

Appearance [4]
powder/crystal

Physicochemical Characteristics

Experimental data for the physicochemical properties of 3-Chloro-2-
hydroxymethylphenylboronic acid are not extensively reported in the literature. However, we
can infer some characteristics based on its structure and data from analogous compounds.

e Melting Point: The melting point of boronic acids is influenced by intermolecular hydrogen
bonding and crystal packing. For the related compound, 3-(Hydroxymethyl)phenylboronic
acid, the melting point is in the range of 95-99 °C[4]. The presence of the chloro group in the
titte compound may influence crystal lattice energy, and thus the melting point could differ.

 Solubility: The boronic acid and hydroxymethyl groups are capable of hydrogen bonding,
suggesting potential solubility in polar organic solvents such as methanol, ethanol, DMSO,
and DMF. The presence of the aromatic ring and the chloro group imparts some nonpolar
character, which may allow for limited solubility in less polar solvents like THF or ethyl
acetate. Its solubility in water is expected to be limited but may be enhanced at higher pH
due to the formation of the boronate anion.
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« Stability: Phenylboronic acids are generally stable solids that can be stored at room
temperature, preferably in a dry environment, as they can undergo dehydration to form cyclic
anhydrides (boroxines). It is recommended to store 3-Chloro-2-
hydroxymethylphenylboronic acid under an inert atmosphere at 2-8°C for long-term
stability[2].

Synthesis and Handling
Proposed Synthetic Route

A specific, detailed synthesis protocol for 3-Chloro-2-hydroxymethylphenylboronic acid is
not readily available in peer-reviewed literature. However, a plausible and efficient synthetic
strategy can be devised based on established methodologies for the preparation of substituted
phenylboronic acids. A common approach involves the ortho-lithiation of a protected benzyl
alcohol, followed by borylation.

A potential starting material is 1-chloro-2-(methoxymethyl)benzene. The methoxymethyl (MOM)
group serves as a protecting group for the hydroxymethyl functionality. The synthesis could
proceed as follows:

o Directed ortho-Metalation: The MOM-protected starting material is treated with a strong
base, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous aprotic solvent like
tetrahydrofuran (THF). The MOM group directs the deprotonation to the adjacent ortho
position (C3).

e Borylation: The resulting aryllithium intermediate is then quenched with a trialkyl borate,
typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

o Hydrolysis/Deprotection: Acidic workup with an aqueous acid (e.g., HCI) simultaneously
hydrolyzes the boronate ester to the boronic acid and cleaves the MOM protecting group to
reveal the hydroxymethyl functionality.

El-chIoro-2-(methoxymethyl)benzene L. n-Buli, THF, -78 °C

Aryllithium Intermediate

Boronate Ester 3. Hs0" 3-Chloro-2-hydroxymethylphenylboronic acia
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Figure 1: Proposed synthetic pathway.

Handling and Safety

Based on available safety data for this and similar compounds, 3-Chloro-2-
hydroxymethylphenylboronic acid should be handled with appropriate precautions.

Hazard Identification:[2]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
Recommended Precautions:[2]
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.

Reactivity and Applications in Synthesis

The synthetic utility of 3-Chloro-2-hydroxymethylphenylboronic acid stems from its three
distinct functional groups, which can be manipulated selectively or in concert to build molecular
complexity.

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid moiety is the primary site of reactivity for palladium-catalyzed Suzuki-Miyaura
cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling
the formation of C(sp?)—C(sp?) bonds with high efficiency and functional group tolerance[5].
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Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds

through three key steps:[6]

o Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl

halide, forming a Pd(Il) complex.

e Transmetalation: In the presence of a base, the organic group from the boronic acid is

transferred to the palladium center, displacing the halide. The base activates the boronic

acid, facilitating this step.

o Reductive Elimination: The two organic fragments on the palladium complex couple, forming

a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Oxidative Addition
(R™-X)

R:-Pd(Il)L2-X Reductive Elimination

Transmetalation
(R2-B(OH)2, Base)

R:-Pd(Il)L2-R?

Click to download full resolution via product page

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling
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While a specific protocol for 3-Chloro-2-hydroxymethylphenylboronic acid is not
documented, the following general procedure can serve as a starting point for optimization.

Materials:

Aryl halide (Ar-X, 1.0 eq)

3-Chloro-2-hydroxymethylphenylboronic acid (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)s4, 1-5 mol%)

Base (e.g., K2COs, Na2COs, Cs2C0s3, 2-3 eq)

Solvent system (e.g., Toluene/EtOH/H20, Dioxane/H20, DMF)

Procedure:

To a reaction vessel, add the aryl halide, 3-Chloro-2-hydroxymethylphenylboronic acid,
and the base.

o Purge the vessel with an inert gas (e.g., argon or nitrogen).
e Add the degassed solvent system, followed by the palladium catalyst.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature and dilute with an organic solvent
(e.g., ethyl acetate).

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution in vacuo and purify the crude product by column chromatography.

Orthogonal Reactivity and Further Functionalization

The chloro and hydroxymethyl groups on the phenyl ring offer opportunities for sequential or
orthogonal synthetic transformations.
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e The Chloro Group: The chlorine atom can also participate in cross-coupling reactions,
though typically under more forcing conditions than a bromide or iodide. This allows for
selective Suzuki-Miyaura coupling at the boronic acid site, followed by a subsequent
coupling reaction at the chloro position.

o The Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized
to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through
esterification, etherification, or substitution reactions. This functional handle is particularly
valuable in drug discovery for modulating polarity and introducing new pharmacophoric
elements[7].

Applications in Drug Discovery and Materials
Science

Boronic acids are increasingly recognized for their significant potential in medicinal chemistry
and materials science.

Pharmaceutical Intermediate

The structural motifs present in 3-Chloro-2-hydroxymethylphenylboronic acid are found in
various biologically active molecules. Its ability to participate in Suzuki-Miyaura coupling makes
it a valuable building block for the synthesis of complex drug candidates[8]. The hydroxymethyl
group can serve as a key interaction point with biological targets or as a site for further
molecular elaboration to optimize pharmacokinetic properties. While specific examples utilizing
this exact molecule are sparse in public literature, the broader class of substituted
phenylboronic acids is integral to the synthesis of numerous approved drugs and clinical
candidates.

Organic Light-Emitting Diodes (OLEDS)

In materials science, arylboronic acids are crucial intermediates for the synthesis of conjugated
organic molecules used in OLEDs[9]. The Suzuki-Miyaura reaction is a preferred method for
constructing the carbon-carbon bonds that form the backbones of these materials[10]. The
chloro and hydroxymethyl substituents on 3-Chloro-2-hydroxymethylphenylboronic acid can
be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical properties
(e.g., solubility, morphology) of the resulting organic semiconductors.
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Conclusion

3-Chloro-2-hydroxymethylphenylboronic acid is a promising, albeit not extensively
characterized, synthetic building block. Its trifunctional nature provides a rich platform for the
construction of complex organic molecules. While a lack of comprehensive experimental data
necessitates a degree of predictive analysis based on related structures, the fundamental
reactivity of its constituent functional groups is well-understood. As a versatile intermediate for
Suzuki-Miyaura cross-coupling and other transformations, this compound holds significant
potential for advancing research in drug discovery and materials science. Further investigation
into its specific properties and reactivity is warranted and will undoubtedly expand its
application in these cutting-edge fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.scbt.com/p/3-chloro-2-hydroxyphenylboronic-acid-951655-50-8
https://www.bldpharm.com/products/951655-50-8.html
https://www.alchempharmtech.com/product/n-a-1899/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1185434.htm
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.ambeed.com/products/951655-50-8.html
https://www.ambeed.com/products/951655-50-8.html
https://www.medchemexpress.com/3-hydroxymethyl-phenylboronic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://patents.google.com/patent/CN112142723B/en
https://patents.google.com/patent/CN112142723B/en
https://patents.google.com/patent/US9666822B2/en
https://patents.google.com/patent/US9666822B2/en
https://www.benchchem.com/product/b1456955/docs#an-in-depth-technical-guide-to-3-chloro-2-hydroxymethylphenylboronic-acid
https://www.benchchem.com/product/b1456955/docs#an-in-depth-technical-guide-to-3-chloro-2-hydroxymethylphenylboronic-acid
https://www.benchchem.com/product/b1456955/docs#an-in-depth-technical-guide-to-3-chloro-2-hydroxymethylphenylboronic-acid
https://www.benchchem.com/product/b1456955/docs#an-in-depth-technical-guide-to-3-chloro-2-hydroxymethylphenylboronic-acid
https://www.benchchem.com/product/b1456955?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

